Methylboronic Acid: A Comprehensive Technical Guide
Methylboronic Acid: A Comprehensive Technical Guide
Introduction
Methylboronic acid (CH₃B(OH)₂) is the simplest organoboronic acid, characterized by a boron atom bonded to one methyl group and two hydroxyl groups.[1] As a member of the boronic acid family, it is a versatile reagent widely utilized in organic synthesis, catalysis, and materials science.[1][2] Its significance stems from its role as a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[2][3] This guide provides an in-depth overview of the core properties, experimental protocols, and applications of methylboronic acid for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Methylboronic acid is typically a white to light yellow crystalline powder or solid. It is known to be hygroscopic and sensitive to moisture, necessitating careful handling and storage. In the solid state, molecules of methylboronic acid form extensive networks of intermolecular hydrogen bonds, which significantly influence its physical properties like melting point and thermal stability. The central boron atom is sp2 hybridized, resulting in a trigonal planar geometry.
Table 1: Physicochemical Properties of Methylboronic Acid
| Property | Value | Reference(s) |
| Molecular Formula | CH₅BO₂ | |
| Molecular Weight | 59.86 g/mol | |
| CAS Number | 13061-96-6 | |
| Melting Point | 91-94 °C (lit.) | |
| Boiling Point | 141.7 ± 23.0 °C (Predicted) | |
| Density | 0.965 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.97 ± 0.43 (Predicted) | |
| Vapor Pressure | 2.35 mmHg at 25°C | |
| Refractive Index | 1.345 | |
| Water Solubility | Soluble | |
| Other Solubilities | Soluble in DMSO |
Table 2: Structural and Bonding Information
| Parameter | Value | Reference(s) |
| Boron Hybridization | sp² | |
| Geometry | Trigonal Planar | |
| C-B Bond Length | 1.55 - 1.59 Å | |
| B-O Bond Length | 1.36 - 1.39 Å | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 |
Spectroscopic Data
The structure of methylboronic acid can be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the methyl (CH₃) protons and a broad signal for the two hydroxyl (-OH) protons. In DMSO-d₆, the spectrum shows signals at approximately 7.42 ppm (broad, 2H) and 0.05 ppm (singlet, 3H).
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¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.
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¹¹B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds and can provide information about the coordination environment of the boron atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for O-H stretching (broad band), C-H stretching, and B-O stretching.
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Raman Spectroscopy: Raman spectra are also available for the characterization of methylboronic acid.
Chemical Reactions and Applications
Methylboronic acid is a cornerstone reagent in modern synthetic chemistry due to its versatile reactivity. It acts as a Lewis acid and can form reversible covalent bonds with hydroxyl groups.
Key Reactions:
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Suzuki-Miyaura Coupling: This is the most prominent application, where methylboronic acid is used to form carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is a pillar of pharmaceutical and materials science synthesis.
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Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, such as in the methylation of phenols to form aryl methyl ethers.
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Protodeboronation: This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond and can occur under specific conditions.
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Other Applications: Methylboronic acid is also used in Stille couplings, ruthenium-catalyzed silylations, and as a reagent to prepare building blocks for pharmaceuticals and agrochemicals. It serves as a derivatizing agent for carbohydrates and other bioactive compounds for gas-liquid chromatography (GLC) analysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of Methylboronic Acid
Several methods exist for the synthesis of methylboronic acid. One common approach involves the reaction of a methyl Grignard reagent with a trialkoxyborane, followed by hydrolysis. Another established method is the carbonylation of borane.
Protocol: Synthesis from a Methyl Grignard Reagent
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Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure addition funnel under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: Prepare a methyl Grignard reagent (e.g., methylmagnesium bromide) in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
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Reaction with Borate (B1201080) Ester: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
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Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same solvent to the stirred Grignard solution via the addition funnel. Maintain the low temperature throughout the addition.
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Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
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Carefully quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄) while cooling the flask in an ice bath.
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Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
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Purification and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude methylboronic acid can be purified by recrystallization or by removing residual water via azeotropic distillation with a suitable solvent like acetone.
Caption: Simplified workflow for the synthesis of methylboronic acid.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework; specific conditions may vary based on the substrates.
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Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), add the aryl/vinyl halide (1 equiv.), methylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, CsF; 2-10 equiv.).
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Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add a degassed solvent system via syringe. Common solvent mixtures include toluene/water, THF/water, or dioxane/water.
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Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
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Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.
Safety and Handling
Methylboronic acid is an irritant and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Handling and Storage:
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Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keep under an inert atmosphere in a freezer at -20°C.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Caption: Chemical structure of Methylboronic Acid (CH₃B(OH)₂).
